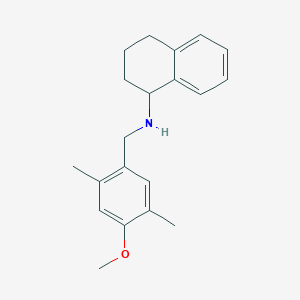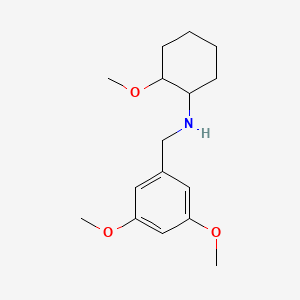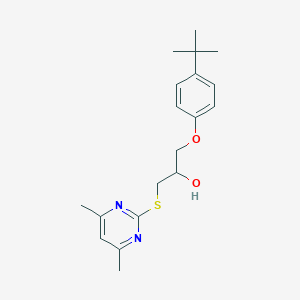![molecular formula C26H28N4O B4917335 7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B4917335.png)
7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is further modified with diethylamino and methylpyridinyl groups, enhancing its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its quinoline core is known to exhibit antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the manufacturing of dyes and pigments due to its vibrant color properties. It is also employed in the production of advanced materials with specific electronic and optical characteristics .
Mecanismo De Acción
The mechanism of action of 7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and activity. The diethylamino and methylpyridinyl groups enhance its ability to penetrate cell membranes and interact with intracellular targets. This compound can also modulate signaling pathways, leading to changes in cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of 7-{[4-(Diethylamino)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol, known for its broad range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial compound with structural similarities to quinoline.
Uniqueness
What sets this compound apart from these similar compounds is its enhanced chemical versatility due to the presence of diethylamino and methylpyridinyl groups.
Propiedades
IUPAC Name |
7-[[4-(diethylamino)phenyl]-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-4-30(5-2)21-11-8-20(9-12-21)24(29-23-17-18(3)14-16-27-23)22-13-10-19-7-6-15-28-25(19)26(22)31/h6-17,24,31H,4-5H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFCIPCWLGARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[methyl(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4917290.png)
![methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B4917295.png)

![2-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4917313.png)
![2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4917324.png)
![4-(2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4917326.png)

![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4917357.png)
![2-[4-(2-Propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B4917361.png)
![2-[(5Z)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4917369.png)
![METHYL 3-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1-[(FURAN-2-YL)METHYL]-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4917374.png)
